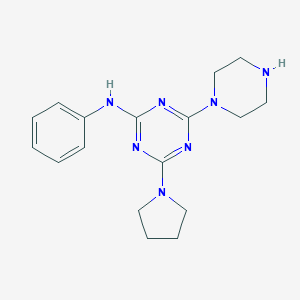
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, also known as PPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPT is a triazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine acts as a selective dopamine D3 receptor antagonist, which may explain its potential therapeutic applications in neuropsychiatric disorders. Dopamine D3 receptors are involved in reward processing and motivation, and their dysregulation has been implicated in various neuropsychiatric disorders, including drug addiction and schizophrenia. By selectively blocking dopamine D3 receptors, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may modulate dopamine signaling and have therapeutic effects in these disorders.
Efectos Bioquímicos Y Fisiológicos
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to inhibit the growth of cancer cells in vitro, which may be due to its ability to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its specificity for dopamine D3 receptors, which may allow for more targeted and selective interventions in neuropsychiatric disorders. However, one limitation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its limited water solubility, which may affect its bioavailability and limit its potential therapeutic applications.
Direcciones Futuras
Future research on N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may involve exploring its potential therapeutic applications in other fields, such as immunology and infectious diseases. Additionally, further studies may investigate the pharmacokinetics and bioavailability of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, as well as its potential side effects and toxicity. The development of more water-soluble derivatives of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may also enhance its potential therapeutic applications.
Métodos De Síntesis
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine can be synthesized through various methods, including the reaction of 4-phenylpiperazine with 2,4,6-trichloro-1,3,5-triazine and subsequent reaction with pyrrolidine. Another method involves the reaction of 4-phenylpiperazine with cyanuric chloride and pyrrolidine. Both methods result in the formation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of drug addiction and other neuropsychiatric disorders. N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been investigated for its potential role in the treatment of cardiovascular diseases, as it has been shown to have vasodilatory effects.
Propiedades
Número CAS |
433329-01-2 |
|---|---|
Nombre del producto |
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Fórmula molecular |
C17H23N7 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H23N7/c1-2-6-14(7-3-1)19-15-20-16(23-10-4-5-11-23)22-17(21-15)24-12-8-18-9-13-24/h1-3,6-7,18H,4-5,8-13H2,(H,19,20,21,22) |
Clave InChI |
PEFCLWGGUHBYMG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



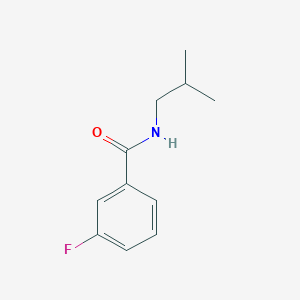
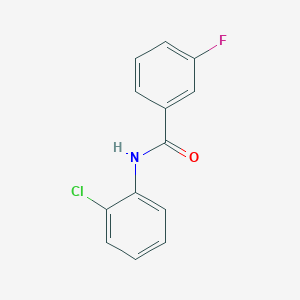
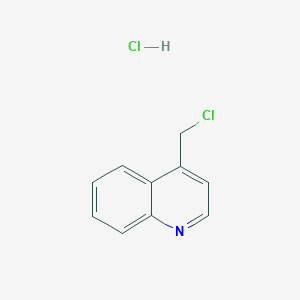
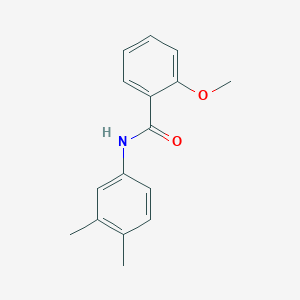

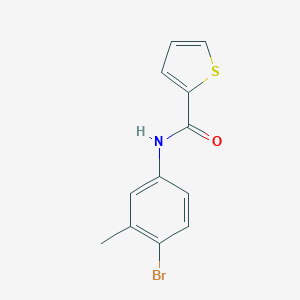

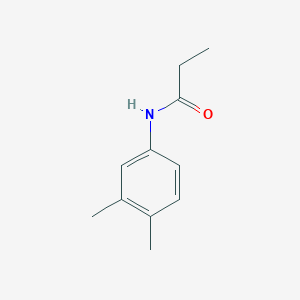
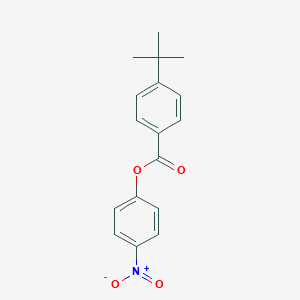
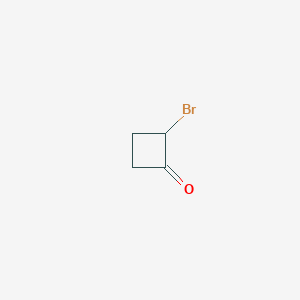
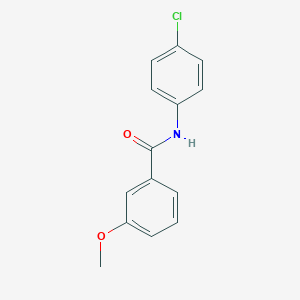
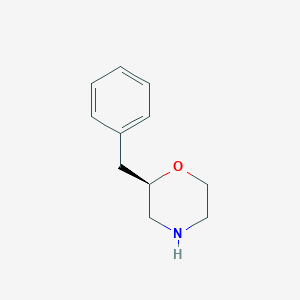
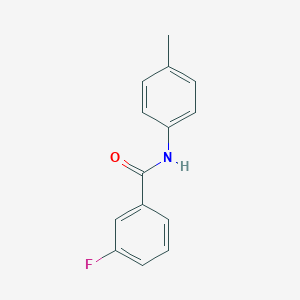
![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)